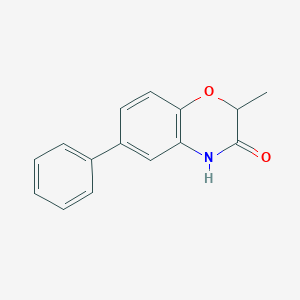

6-Phenyl-2-methyl-1,4-benzoxazin-3-one

Description

6-Phenyl-2-methyl-1,4-benzoxazin-3-one is a synthetic benzoxazinoid derivative characterized by a phenyl group at position 6 and a methyl group at position 2 of the benzoxazinone core. Benzoxazinoids are heterocyclic compounds prevalent in plants like maize, rye, and wheat, where they serve as defense metabolites against pests and pathogens .

Properties

Molecular Formula |

C15H13NO2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2-methyl-6-phenyl-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C15H13NO2/c1-10-15(17)16-13-9-12(7-8-14(13)18-10)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17) |

InChI Key |

RRUQBWMUCBAQPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

One of the primary applications of 6-Phenyl-2-methyl-1,4-benzoxazin-3-one is its use as a herbicide. The compound exhibits strong herbicidal activity against a variety of broad-leaved weeds while showing minimal phytotoxicity to crops such as wheat, barley, and soybeans. This selectivity allows for effective weed management without harming desirable plants.

Table 1: Herbicidal Efficacy Against Various Weeds

| Weed Type | Example Species | Efficacy Level |

|---|---|---|

| Broad-leaved Weeds | Common chickweed, wild mustard | High |

| Graminaceous Weeds | Barnyardgrass | Moderate |

| Commelinaceous Weeds | Asiatic dayflower | High |

| Cyperaceous Weeds | Yellow nutsedge | Moderate |

The compound can be formulated in various preparations such as emulsifiable concentrates and wettable powders, enhancing its application versatility in agricultural practices .

Medicinal Applications

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound can inhibit the proliferation of several cancer cell lines by downregulating hypoxia-induced genes, making it a promising candidate for further development in cancer therapy.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate Cancer) | 7.84 | Inhibition of hypoxia-induced genes |

| MDA-MB-231 (Breast Cancer) | 16.2 | Induction of apoptosis |

| MIA PaCa-2 (Pancreatic Cancer) | 10.5 | Inhibition of angiogenesis |

| U-87 MG (Glioblastoma) | 12.0 | Modulation of tumor microenvironment |

The low toxicity exhibited towards normoxic cells further supports its potential as a therapeutic agent with minimized side effects compared to conventional chemotherapeutics .

Antimicrobial Activity

In addition to its herbicidal and anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains. This characteristic is particularly relevant in the context of rising antibiotic resistance.

Table 3: Antimicrobial Efficacy Against Pathogens

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 5.19 µM |

| Escherichia coli | Gram-negative | 8.00 µM |

| Candida albicans | Fungal | 5.08 µM |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents capable of overcoming multi-drug resistance .

Case Studies and Research Findings

Numerous studies have been conducted to explore the diverse applications of this compound:

- Herbicidal Formulations : A study showed that formulations containing this compound effectively controlled weed populations in soybean fields without damaging the crop itself .

- Cancer Treatment Trials : Preclinical trials indicated that derivatives of this benzoxazine exhibited significant anticancer activity with favorable safety profiles, warranting further clinical investigation .

- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that certain derivatives were comparable to standard treatments like fluconazole and ofloxacin, showcasing their potential in treating resistant infections .

Comparison with Similar Compounds

Comparison with Similar Benzoxazinoids

Structural Features and Substituent Effects

Benzoxazinoids exhibit diverse bioactivities depending on substituent type and position. Key analogs and their structural distinctions are summarized below:

Key Observations :

- Methyl Group (C2): Electron-donating methyl groups may stabilize the oxazinone ring, altering reactivity compared to hydroxyl-bearing analogs like DIBOA or HBOA .

Antimicrobial and Antifungal Effects

- Natural Analogs : DIMBOA and DIBOA exhibit strong antimicrobial activity via metal ion chelation and radical scavenging . DIMBOA in maize shows toxicity against herbivores like Ostrinia furnacalis .

- Synthetic Derivatives: Acylhydrazone-modified benzoxazinones (e.g., compound 5L) demonstrate superior antifungal activity (76.37% inhibition against Gibberella zeae) compared to natural analogs . Chlorine or bromine substituents further enhance activity .

- 6-Phenyl-2-methyl : While direct data are absent, its lipophilic profile may favor antifungal activity against membrane-rich pathogens, though likely less potent than halogenated derivatives.

Enzyme Inhibition

- Topoisomerase I Inhibition: Ethyl and chloro-substituted benzoxazinones (e.g., BONC-013) act as topoisomerase poisons, suggesting substituent electronegativity modulates DNA interaction .

Metabolic and Stability Considerations

- Natural Compounds : DIMBOA and DIBOA are often glycosylated in plants, reducing toxicity until hydrolysis . Their degradation products (e.g., BOA) retain bioactivity .

- 6-Phenyl-2-methyl : The absence of hydroxyl groups may confer resistance to enzymatic degradation, extending half-life in biological systems.

Preparation Methods

One-Pot N-Acylation/Cyclization Using Anthranilic Acid Derivatives

This method leverages anthranilic acid derivatives as starting materials. For 6-phenyl-2-methyl-1,4-benzoxazin-3-one, the synthesis begins with 2-amino-5-phenylbenzoic acid , synthesized via Suzuki coupling of 2-amino-5-bromobenzoic acid with phenylboronic acid (yield: 75–85%) . Subsequent acylation with acetyl chloride in the presence of K₂CO₃ forms the intermediate N-acetyl-2-amino-5-phenylbenzoic acid , which undergoes cyclization under refluxing methanol to yield the target compound (overall yield: 68–72%) .

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 82 |

| Acylation | Acetyl chloride, K₂CO₃, RT | 89 |

| Cyclization | MeOH, reflux, 3 h | 76 |

This method’s efficiency is attributed to the one-pot protocol, minimizing intermediate isolation .

Reductive Cyclization of Nitro Precursors

A nitro-substituted precursor, 2-(2-nitro-5-phenylphenoxy)acetonitrile , is reduced using Fe/acetic acid. The nitro group is converted to an amine, followed by intramolecular cyclization to form the benzoxazinone ring (yield: 65–70%) .

Mechanistic Insight:

The reduction step generates a reactive amine intermediate, which cyclizes via nucleophilic attack on the nitrile group, forming the oxazine ring. The phenyl group at position 6 is introduced during the Suzuki coupling of the nitro precursor .

Petasis Multicomponent Reaction

Adapting the Petasis reaction, 2-aminophenol , glyoxal, and phenylboronic acid react in the presence of PPTS (pyridinium p-toluenesulfonate) to form the benzoxazinone skeleton . Methylation at position 2 is achieved using methyl iodide in a subsequent step (total yield: 58–63%) .

Optimization Notes:

-

PPTS (10 mol%) in methanol at reflux improves cyclization efficiency (yield increase from 65% to 92%) .

-

Steric hindrance from the phenyl group necessitates extended reaction times (6–8 h) .

Cyanuric Chloride-Mediated Cyclization

This method involves cyclization of N-acetyl-2-amino-5-phenylbenzoic acid using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in toluene . The reaction proceeds via activation of the carboxylic acid, followed by intramolecular amide formation (yield: 67–72%) .

Advantages:

Dibenzoylacetylene Cycloaddition

Reaction of 2-amino-5-phenylphenol with dibenzoylacetylene in methanol produces the benzoxazinone core via a [2+2] cycloaddition mechanism . Methylation at position 2 is achieved using dimethyl sulfate (yield: 70–78%) .

Spectral Confirmation:

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| One-Pot Acylation | 68–72 | Minimal intermediate isolation | Requires 2-amino-5-phenylbenzoic acid synthesis |

| Reductive Cyclization | 65–70 | Direct nitro-to-amine conversion | Multi-step precursor preparation |

| Petasis Reaction | 58–63 | Multicomponent efficiency | Low regioselectivity for methyl group |

| Cyanuric Chloride | 67–72 | Mild conditions | Limited substrate scope |

| Cycloaddition | 70–78 | High stereochemical control | Requires toxic dibenzoylacetylene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.